Desethylene Ciprofloxacin-d4, Hydrochloride
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Overview
Description
Desethylene Ciprofloxacin-d4, Hydrochloride is a deuterium labeled variant of Desethylene Ciprofloxacin Hydrochloride . It is a metabolite of Ciprofloxacin , which is a second-generation fluoroquinolone antibiotic used to treat various bacterial infections . The molecular formula is C15 H13 D4 ClFN3 O3 and the molecular weight is 345.79 .
Synthesis Analysis
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .Molecular Structure Analysis
The SMILES representation of this compound isO=C1C2=CC(F)=C(NC([2H])([2H])C([2H])([2H])N)C=C2N(C3CC3)C=C1C(O)=O.Cl [H]
. The InChI representation is InChI=1S/C15H16FN3O3.ClH/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22;/h5-8,18H,1-4,17H2,(H,21,22),1H
. Chemical Reactions Analysis
This compound is the deuterium labeled Desethylene Ciprofloxacin hydrochloride . The primary metabolites of Ciprofloxacin are oxociprofloxacin and sulociprofloxacin, which make up 3-8% of the total dose each . Ciprofloxacin is also converted to the minor metabolites desethylene ciprofloxacin and formylciprofloxacin .Physical and Chemical Properties Analysis
The molecular weight of this compound is 345.79 and the molecular formula is C15 H13 D4 ClFN3 O3 . The compound is intended for research use only .Scientific Research Applications
Ozonation and Advanced Oxidation
- Degradation Through Ozonation : Desethylene Ciprofloxacin is identified as a degradation product when Ciprofloxacin is subjected to ozonation in water. The formation of this compound is significantly influenced by the pH level, with the highest concentrations observed at pH 10. This suggests that Desethylene Ciprofloxacin could serve as a marker for the environmental transformation of Ciprofloxacin under specific conditions (De Witte et al., 2009).
Drug Metabolism
- Metabolic Profile : Desethylene Ciprofloxacin is one of the four active metabolites of Ciprofloxacin. Its microbial activity is comparable to nalidixic acid for certain organisms, highlighting its relevance in the study of Ciprofloxacin's metabolic pathways and the potential antimicrobial properties of its metabolites (Al-Omar, 2005).
Interaction with Bacteria in Water Systems
- Role in Drinking Water Distribution Systems : The transformation of Ciprofloxacin chlorination products, including Desethylene Ciprofloxacin, within drinking water distribution systems (DWDSs) demonstrates the compound's interaction with bacteria. This interaction can lead to changes in antibiotic resistance genes (ARGs) prevalence, which is critical for understanding the environmental impact of antibiotic residues (Wang et al., 2017).
Pharmacokinetics in Critically Ill Patients
- Factors Affecting Metabolic Conversion : A study on critically ill patients revealed factors influencing the exposure to Desethylene Ciprofloxacin, such as demographic, laboratory, and genetic variables. This highlights its significance in personalized medicine and the need for careful consideration of these factors in therapeutic settings (Šíma et al., 2022).
Analytical Method Development
- Detection and Quantification : Analytical methods for the detection and quantification of Desethylene Ciprofloxacin are crucial for both environmental monitoring and clinical pharmacokinetics studies. Such methods enable the assessment of Ciprofloxacin's environmental fate and its metabolism in patients, thereby aiding in the formulation of guidelines for its use and disposal (Shrinivas & Revanasiddappa, 2015).
Mechanism of Action
Target of Action
Desethylene Ciprofloxacin-d4, Hydrochloride is the deuterium labeled Desethylene Ciprofloxacin hydrochloride . The primary target of Desethylene Ciprofloxacin, the parent compound of Desethylene Ciprofloxacin-d4, is bacterial DNA gyrase, a type II topoisomerase . This enzyme is essential for DNA replication, transcription, and repair in bacteria.
Mode of Action
This compound, like its parent compound, inhibits the DNA gyrase enzyme, preventing the supercoiling of bacterial DNA, which is a critical step in DNA replication . This inhibition leads to the cessation of DNA replication and ultimately bacterial cell death.
Biochemical Pathways
The inhibition of DNA gyrase affects the DNA replication pathway in bacteria. Without the ability to supercoil their DNA, bacteria cannot replicate or transcribe their DNA, leading to the cessation of essential cellular processes and eventual cell death .
Pharmacokinetics
The pharmacokinetic properties of this compound are expected to be similar to those of its parent compound, Desethylene Ciprofloxacin. Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The result of this compound’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the inhibition of the DNA gyrase enzyme, which prevents the supercoiling of bacterial DNA, a necessary step in DNA replication .
Safety and Hazards
Future Directions
Desethylene Ciprofloxacin-d4, Hydrochloride is primarily used in research, particularly in the drug development process . Its deuterium labeling makes it useful as a tracer for quantitation . Future research may continue to explore its potential impact on the pharmacokinetic and metabolic profiles of drugs .
Properties
IUPAC Name |
7-[(2-amino-1,1,2,2-tetradeuterioethyl)amino]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3.ClH/c16-11-5-9-13(6-12(11)18-4-3-17)19(8-1-2-8)7-10(14(9)20)15(21)22;/h5-8,18H,1-4,17H2,(H,21,22);1H/i3D2,4D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOFTUIHVVTJRI-URZLSVTISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)NCCN)F)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])NC1=C(C=C2C(=C1)N(C=C(C2=O)C(=O)O)C3CC3)F)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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